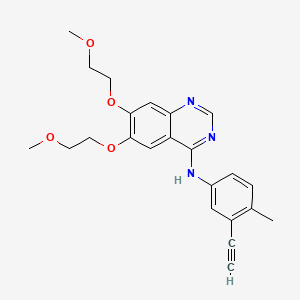
Diphenhydramine-d6 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenhydramine-d6 N-Oxide, also known as diphenylethylamine-d6 N-oxide, is a deuterated analog of diphenhydramine, an antihistamine commonly used to treat allergies. This compound is characterized as a colorless crystal, soluble in organic solvents. It is primarily used as an internal standard or labeling reagent in drug research to detect and determine the content and metabolic kinetics of diphenhydramine and its metabolites .
Vorbereitungsmethoden
Diphenhydramine-d6 N-Oxide can be synthesized by reacting diphenylethylamine with an oxidizing agent under appropriate conditions. The most commonly used oxidants are chlorine dioxide (ClO2) or hydrogen peroxide (H2O2) . The reaction typically involves the following steps:
- Dissolving diphenylethylamine in an organic solvent.
- Adding the oxidizing agent to the solution.
- Allowing the reaction to proceed under controlled temperature and pressure conditions.
- Isolating and purifying the product through crystallization or other purification techniques.
Industrial production methods for this compound are not widely documented, but the principles of continuous-flow synthesis and purification, as applied to similar compounds like diphenhydramine, could be adapted .
Analyse Chemischer Reaktionen
Diphenhydramine-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidation product of diphenylethylamine.
Reduction: It can be reduced back to diphenylethylamine under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like chlorine dioxide and hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diphenhydramine-d6 N-Oxide has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry to quantify the presence of diphenhydramine and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and kinetics of diphenhydramine.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of diphenhydramine.
Industry: Applied in the development and quality control of pharmaceutical products containing diphenhydramine.
Wirkmechanismus
The mechanism of action of diphenhydramine-d6 N-Oxide is similar to that of diphenhydramine. It primarily functions by antagonizing the H1 (histamine 1) receptor, which is found in various body tissues, including respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, the compound reduces the effects of histamine, such as increased vascular permeability and vasodilation, thereby alleviating allergic symptoms.
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine-d6 N-Oxide is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry and other analytical techniques. Similar compounds include:
Diphenhydramine: The non-deuterated parent compound used as an antihistamine.
Diphenhydramine N-Oxide: The non-deuterated N-oxide analog.
Other deuterated analogs: Compounds like diphenhydramine-d6 and other isotopically labeled derivatives used in research
These similar compounds share structural similarities but differ in their isotopic composition, which affects their applications in research and analysis.
Eigenschaften
CAS-Nummer |
1346603-42-6 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
277.397 |
IUPAC-Name |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
OEQNVWKWQPTBSC-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Synonyme |
2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide; [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide; NSC 9091-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


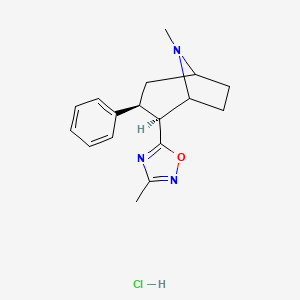
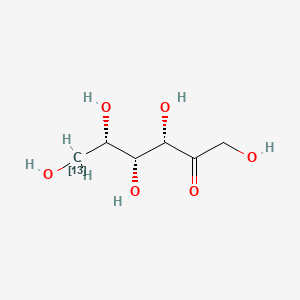
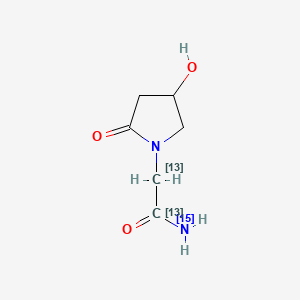
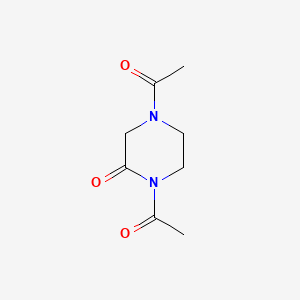

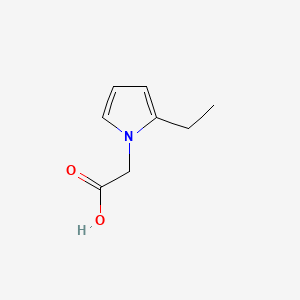

![D-[1-13C]Tagatose](/img/structure/B583990.png)
